molecular formula C19H14N2O2S B5564724 N-1,3-benzothiazol-2-yl-3-methoxy-2-naphthamide

N-1,3-benzothiazol-2-yl-3-methoxy-2-naphthamide

Cat. No.: B5564724
M. Wt: 334.4 g/mol
InChI Key: HKQOVKBQGAOTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-3-methoxy-2-naphthamide is a useful research compound. Its molecular formula is C19H14N2O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.07759887 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Antitumor Properties

A study explored the antitumor properties of benzothiazole derivatives, focusing on how selective metabolism by certain cell lines could underline its antitumor profile. This research highlights the potential of benzothiazole derivatives in cancer therapy, emphasizing the essential role of CYP1A1 in the metabolism of these compounds and their subsequent antitumor activity (Mei-Sze Chua et al., 2000).

Synthesis and Biological Activity

Another study reported the synthesis of new benzimidazole-based Schiff base copper(II) complexes containing benzothiazole and evaluated their DNA binding, cellular DNA lesion, and cytotoxicity. These complexes showed significant in vitro cytotoxic effects against various cancer cell lines, demonstrating the potential of benzothiazole derivatives in developing new anticancer drugs (Anup Paul et al., 2015).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole revealed variable and modest activity against tested strains of bacteria and fungi. This indicates the potential of benzothiazole derivatives in antimicrobial applications (N. Patel et al., 2011).

Molecular Docking and Biological Activity

A study on novel 1,4‐naphthoquinone derivatives and their metal complexes, which include benzothiazole derivatives, demonstrated varied antibacterial activities against clinically isolated bacteria strains. This work underscores the significance of benzothiazole derivatives in medicinal chemistry, particularly in the design of compounds with antibacterial properties (A. Ekennia et al., 2018).

Corrosion Inhibition

Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments showcased their effectiveness, offering a potential application in materials science to protect metals against corrosion (Zhiyong Hu et al., 2016).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-23-16-11-13-7-3-2-6-12(13)10-14(16)18(22)21-19-20-15-8-4-5-9-17(15)24-19/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQOVKBQGAOTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.